molecular formula C12H14N4O B1327025 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine CAS No. 400839-36-3

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine

Cat. No.: B1327025
CAS No.: 400839-36-3
M. Wt: 230.27 g/mol
InChI Key: RUBWCSZMEIWKNH-UHFFFAOYSA-N
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Description

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C12H14N4O and a molecular weight of 230.27 g/mol It belongs to the class of 1,3,5-triazines, which are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring

Safety and Hazards

The safety information available indicates that “4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine” is an irritant .

Preparation Methods

The synthesis of 4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropoxy-6-phenyl-1,3,5-triazine with ammonia or an amine under suitable conditions . The reaction typically requires a solvent such as dichloromethane or ethanol and may be carried out at room temperature or under reflux conditions. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include ammonia, amines, thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Isopropoxy-6-phenyl-1,3,5-triazin-2-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-phenyl-6-propan-2-yloxy-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-8(2)17-12-15-10(14-11(13)16-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBWCSZMEIWKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=NC(=N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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